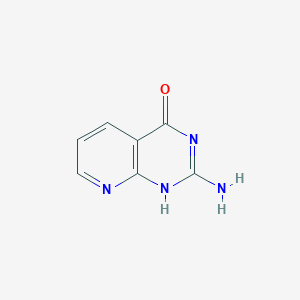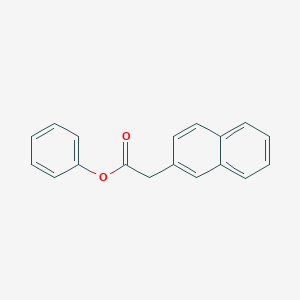
2-Naphthaleneacetic acid, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaleneacetic acid, phenyl ester, also known as Naphthylacetic acid (NAA), is a synthetic plant hormone that is widely used in plant tissue culture. It is a colorless to light yellow crystalline powder that is soluble in alcohol, ether, and chloroform. NAA is used to stimulate root formation, promote cell division, and regulate plant growth.
Wirkmechanismus
NAA works by mimicking the action of natural plant hormones called auxins. Auxins are responsible for regulating plant growth and development, and NAA is able to stimulate the same processes. When applied to plant tissue, NAA is absorbed into the cells and binds to specific receptors, triggering a series of biochemical reactions that promote cell division and root formation.
Biochemische Und Physiologische Effekte
NAA has a number of biochemical and physiological effects on plants. It stimulates the production of new cells, promotes root growth, and enhances the uptake of nutrients. NAA also regulates the development of plant organs, such as leaves and flowers, and can be used to control the timing of fruit ripening.
Vorteile Und Einschränkungen Für Laborexperimente
NAA is a versatile tool for plant tissue culture and has a number of advantages for lab experiments. It is easy to use and can be applied in a variety of different ways, such as through agar or liquid media. It is also relatively inexpensive compared to other plant hormones. However, NAA can be toxic in high concentrations and must be used with care. It can also have variable effects on different plant species and may not be effective in all cases.
Zukünftige Richtungen
There are a number of future directions for research into NAA and its applications in plant tissue culture. One area of interest is the development of new synthetic auxins that are more effective or have fewer side effects than NAA. Another area of research is the use of NAA in combination with other plant hormones to achieve specific growth effects. Finally, there is interest in understanding the molecular mechanisms of NAA action, which could lead to the development of new tools for plant breeding and genetic engineering.
Synthesemethoden
NAA is synthesized through the esterification of 2-naphthaleneacetic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
NAA is widely used in plant tissue culture for its ability to promote root formation and cell division. It is used to propagate a wide variety of plants, including fruit trees, ornamental plants, and vegetables. NAA is also used in the production of synthetic auxins, which are used in agriculture to increase crop yields.
Eigenschaften
CAS-Nummer |
158535-61-6 |
|---|---|
Produktname |
2-Naphthaleneacetic acid, phenyl ester |
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
phenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(20-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |
InChI-Schlüssel |
XELMFXOLCGLVGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
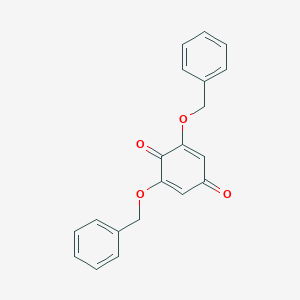
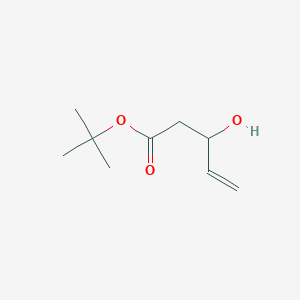
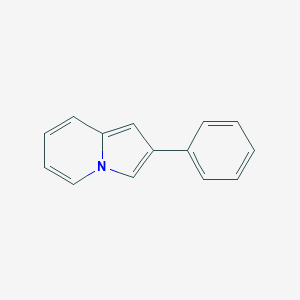
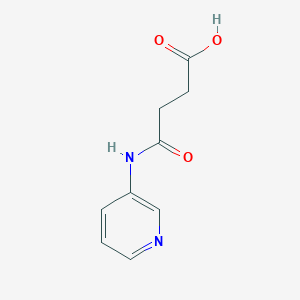
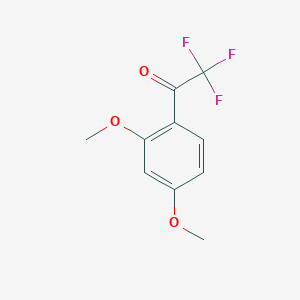
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
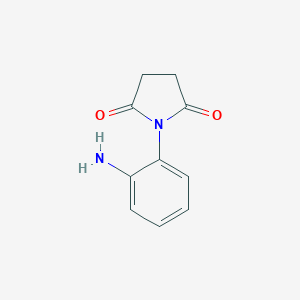
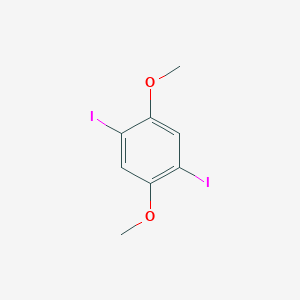
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

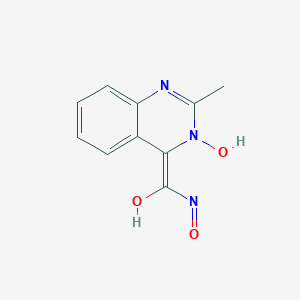
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
